REACTION_CXSMILES
|
[CH3:1]O.[OH-].[Na+].Cl.[F:6][CH2:7][CH2:8][N:9](NC)[C:10](=[O:14])[C:11]([OH:13])=[O:12]>O>[F:6][CH2:7][CH2:8][N:9]([CH3:1])[C:10](=[O:14])[C:11]([OH:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
N-(2-fluoroethyl)-N-methylmethoxyoxalylamide
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(2-fluoroethyl)-N-methylaminooxamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCN(C(C(=O)O)=O)NC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling, to the suspension
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase thus separated
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the ethyl acetate was distilled off from the organic phase
|
Type
|
CUSTOM
|
Details
|
to thus give, as the target product, 0.94 g (yield: 66%
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FCCN(C(C(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |